N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide

Description

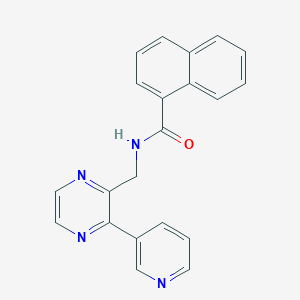

N-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide is a heterocyclic organic compound featuring a naphthamide core linked to a pyridine-pyrazine hybrid scaffold. The molecule comprises:

- 1-Naphthamide group: A fused bicyclic aromatic system (naphthalene) with an amide substituent at the 1-position.

- Pyridine-pyrazine hybrid: A pyridin-3-yl group attached to the pyrazine ring at the 3-position, with a methylene bridge connecting the pyrazine to the naphthamide.

Properties

IUPAC Name |

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c26-21(18-9-3-6-15-5-1-2-8-17(15)18)25-14-19-20(24-12-11-23-19)16-7-4-10-22-13-16/h1-13H,14H2,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELAPSMRULCXIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common approach is the reaction between 3-(pyridin-3-yl)pyrazine and 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and pyrazine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s hybrid pyridine-pyrazine-naphthamide architecture distinguishes it from related derivatives. Below is a comparative analysis with key analogs:

Key Differences

Functional Groups: The target compound features an amide linkage, enabling hydrogen-bond interactions critical for binding to biological targets. In contrast, compound 2a contains a ketone, which may limit its solubility or metabolic stability .

Synthetic Routes :

- While compounds 2a and 3a–c are synthesized using Fe₂O₃@SiO₂/In₂O₃ -catalyzed methods, the target compound’s synthesis likely requires sequential coupling and amidation steps, which may reduce yield efficiency compared to catalytic one-pot approaches .

Research Findings

- Catalytic Efficiency: Fe₂O₃@SiO₂/In₂O₃ nanoparticles used in synthesizing 2a and 3a–c achieve >85% yield under mild conditions, suggesting that similar catalysts could optimize the target compound’s synthesis if adapted .

- Thermodynamic Stability : Pyrazine-containing compounds often exhibit higher thermal stability than pyrazole analogs due to aromatic nitrogen spacing, a property that may extend to the target molecule.

Biological Activity

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a naphthamide core linked to a pyrazine ring, which is further connected to a pyridine moiety. The synthesis typically involves multi-step organic reactions, such as the reaction between 3-(pyridin-3-yl)pyrazine and 1-naphthoyl chloride in the presence of triethylamine as a base, using dichloromethane as a solvent at room temperature. Purification is often achieved through column chromatography.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors via its pyridine and pyrazine moieties. This interaction can modulate various biochemical pathways, leading to significant biological effects.

In Vitro Studies

In vitro studies have indicated that this compound exhibits potential anti-cancer properties. Research has shown that derivatives with similar structures can inhibit key enzymes involved in cancer progression, such as ecto-5-nucleotidase (CD73), which is overexpressed in various cancers and contributes to an immunosuppressive tumor microenvironment .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-cancer | Inhibitory activity against CD73 | |

| Enzyme inhibition | Potential as a ligand in biochemical assays | |

| Cytotoxicity | Low cytotoxicity observed in cellular assays |

Case Study 1: Anti-Cancer Efficacy

A study focusing on the structural analogs of this compound demonstrated significant anti-tumor activity in mouse models. The administration of certain derivatives led to a reduction in tumor growth by up to 73.6% in triple-negative breast cancer models, suggesting the potential for these compounds in cancer immunotherapy .

Case Study 2: Enzyme Inhibition

Another investigation highlighted the compound's capacity to inhibit CD73 effectively. This inhibition was associated with enhanced immune cell infiltration into tumors, thereby potentially reinvigorating antitumor immunity. The study emphasized the compound's favorable pharmacokinetic profiles, which are critical for therapeutic applications .

Similar Compounds

This compound shares structural similarities with other pyridine-containing compounds known for their biological activities:

| Compound Type | Notable Activities |

|---|---|

| N-(pyridin-2-yl)amides | Studied for anti-cancer properties |

| 3-bromoimidazo[1,2-a]pyridines | Explored for medicinal properties |

The unique combination of naphthamide with pyridine and pyrazine rings in this compound imparts distinct chemical and biological properties that may enhance its efficacy compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.